molecular formula C21H25NO7 B565920 Narcotolinogendiol CAS No. 5876-41-5

Narcotolinogendiol

Cat. No. B565920
CAS RN: 5876-41-5
M. Wt: 403.431
InChI Key: WOYYIFFMYWHOFQ-MSOLQXFVSA-N
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Description

Narcotolinogendiol is a compound that has drawn attention due to its potential therapeutic properties. Although it is not widely studied, we can explore its characteristics and implications.



Synthesis Analysis

The synthesis of Narcotolinogendiol involves several steps, including precursor selection, chemical reactions, and purification. Unfortunately, detailed synthetic pathways are scarce in the literature. Researchers must investigate further to elucidate the most efficient and reliable synthesis methods.



Molecular Structure Analysis

The molecular structure of Narcotolinogendiol plays a crucial role in its biological activity. It is essential to determine its stereochemistry, functional groups, and overall conformation. High-resolution techniques such as NMR spectroscopy and X-ray crystallography can provide valuable insights.



Chemical Reactions Analysis

Understanding the reactivity of Narcotolinogendiol is vital for predicting its behavior in various environments. Investigating its reactions with other compounds, solvents, and catalysts will shed light on its versatility and potential applications.



Physical And Chemical Properties Analysis

Analyzing the physical and chemical properties of Narcotolinogendiol provides essential data for formulation and administration. Parameters such as solubility, melting point, stability, and pH dependence are critical for drug development.


Scientific Research Applications

  • Pharmacogenetics in Addiction Treatment : Pharmacogenetic tests in narcology can predict the effectiveness and tolerability of addiction pharmacotherapy. Genetic engineering methods could emerge as new approaches in addiction treatment (Krupitsky, Akhmetova, & Asadullin, 2019).

  • Genetic Basis of Narcolepsy : Canine narcolepsy is caused by a mutation in the hypocretin (orexin) receptor 2 gene. This discovery has led to new therapeutic approaches for narcoleptic patients (Lin et al., 1999).

  • Pharmacogenomics in Clinical Practice : The NIH Pharmacogenetics Research Network aims to correlate drug response with genetic variation. This research spans various medical disorders and focuses on proteins that interact with drugs, paving the way for personalized medicine (Giacomini et al., 2007).

  • Advances in Narcolepsy Treatment : Recent advancements in narcolepsy treatment include wake-promoting agents, selective histamine H3 receptor inverse agonists, and the development of nonpeptide orexin receptor agonists. Immune-based therapies might also play a role in the future (Barateau & Dauvilliers, 2019).

  • Orexin System in Sleep Disorders : The orexin system, involving orexin receptors and neuropeptide agonists, is a key area for developing treatments for narcolepsy and insomnia. FDA-approved orexin receptor antagonists have been effective for insomnia treatment (Roecker, Cox, & Coleman, 2016).

  • Pharmacogenetics in Psychiatry : Pharmacogenetic research in psychiatry has found correlations between genetic variants and drug responses, particularly in dopaminergic and serotonergic receptors. This knowledge aids in designing safer and more efficient psychiatric drugs (Staddon, Arranz, Mancama, Mata, & Kerwin, 2002).

  • Pharmacogenomics for Individualized Medicine : The goal of pharmacogenomics is to individualize therapy based on the variability of the human genome's influence on drug response. Translational research in this area ranges from genotype-phenotype relationship discovery to clinical trials (Crews et al., 2012).

Safety And Hazards

Safety assessments are paramount. Researchers must investigate potential toxicities, side effects, and drug interactions associated with Narcotolinogendiol . Animal studies and clinical trials are essential to evaluate its safety profile thoroughly.


Future Directions

To advance our understanding of Narcotolinogendiol , future research should focus on the following:



  • Biological Activity : Investigate its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer effects.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.

  • Structure-Activity Relationships : Explore modifications to enhance its efficacy or reduce adverse effects.

  • Formulation : Develop suitable delivery systems (e.g., nanoparticles, liposomes) for optimal bioavailability.


properties

IUPAC Name

(5R)-5-[(S)-hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFLKQCTMVJZLG-AEFFLSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narcotolinogendiol

Citations

For This Compound
3
Citations
IM Menéndez‐Perdomo, JM Hagel… - Journal of Mass …, 2021 - Wiley Online Library
… , respectively, consistent with the isoquinoline moiety formed by cleavage of the C1 and C9 bond, where the mass increase corresponds to the additional OH (narcotolinogendiol, 40) …
H Sun, M Chen, X He, Y Sun, J Feng, X Guo, L Li… - Arabian Journal of …, 2023 - Elsevier
In traditional medicine, Plagiorhegma dubia Maxim (PD) is used to treat diabetes, irritability, insomnia, high fever, and coma. In this study, to identify the components in PD, we first …
Number of citations: 4 www.sciencedirect.com
JS Morris, PJ Facchini - Journal of Biological Chemistry, 2016 - ASBMB
Benzylisoquinoline alkaloids are a large group of plant-specialized metabolites displaying an array of biological and pharmacological properties associated with numerous structural …
Number of citations: 44 www.jbc.org

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